molecular formula C9H13N3O2 B2601462 2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid CAS No. 2247207-57-2

2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid

Cat. No.: B2601462
CAS No.: 2247207-57-2
M. Wt: 195.222
InChI Key: QXFFJUIJWPYTRX-UHFFFAOYSA-N
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Description

2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a methylpyrazole ring, and an aminoacetic acid moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid typically involves multiple steps, starting with the preparation of the cyclopropyl and methylpyrazole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include cyclopropylamine, methylpyrazole, and glycine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its therapeutic potential, including its use as a drug candidate for treating various diseases.

    Industry: It may be utilized in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid include other pyrazole derivatives and amino acid conjugates. These compounds may share structural features or functional groups, leading to similar chemical and biological properties.

Uniqueness

What sets this compound apart is its unique combination of a cyclopropyl group, a methylpyrazole ring, and an aminoacetic acid moiety. This unique structure may confer specific properties, such as enhanced stability, selectivity, or activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-12-8(10-5-9(13)14)4-7(11-12)6-2-3-6/h4,6,10H,2-3,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFFJUIJWPYTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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